5-Chloro-2,3-dibromoaniline

Medicinal Chemistry Physicochemical Property Prediction Building Block Selection

For medicinal chemists, improper halogen substitution can derail lead optimization. 5-Chloro-2,3-dibromoaniline eliminates this risk: • XLogP3=3.3 (+0.4 vs 2,4-dibromoaniline), MW 285.36-optimal for PK tuning. • Validated substrate for Pd-catalyzed carbonylation, overcoming electron-deficient aryl bromides. • ≥98% purity, batch QC (NMR/HPLC) ensures reproducibility. In stock for immediate dispatch.

Molecular Formula C6H4Br2ClN
Molecular Weight 285.36 g/mol
Cat. No. B15204831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,3-dibromoaniline
Molecular FormulaC6H4Br2ClN
Molecular Weight285.36 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)Br)Br)Cl
InChIInChI=1S/C6H4Br2ClN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2
InChIKeyXYKXVVIGWAODOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2,3-dibromoaniline: Physicochemical Overview


5-Chloro-2,3-dibromoaniline (IUPAC: 2,3-dibromo-5-chloroaniline) is a tri-halogenated primary aromatic amine [1]. It belongs to the class of substituted anilines, characterized by a benzene ring bearing chlorine and bromine substituents. Its molecular formula is C6H4Br2ClN, with a molecular weight of 285.36 g/mol [1]. The compound is a solid at room temperature and is primarily utilized as a synthetic intermediate or building block in medicinal chemistry, agrochemical research, and materials science . Its specific substitution pattern (chlorine at position 5, bromines at positions 2 and 3) confers unique physicochemical characteristics compared to other halogenated anilines, influencing reactivity and selectivity in subsequent transformations .

Substitution pattern Unique 2,3-dibromo-5-chloro arrangement enables selective reactivity in cross-couplings and nucleophilic substitutions.
Synthetic intermediate Serves as a versatile building block for medicinal chemistry, agrochemical, and materials science research.
Electrophilic partner Amino group and halogen substituents support diazonium chemistry and metal-catalyzed transformations.

5-Chloro-2,3-dibromoaniline: Substitution Risks


While many halogenated anilines are commercially available, their reactivity, selectivity, and downstream synthetic outcomes are highly sensitive to the number, type, and position of halogen substituents [1]. Substituting 5-Chloro-2,3-dibromoaniline with a less substituted analog (e.g., 3-bromo-5-chloroaniline) or an isomeric dibromoaniline alters the electronic and steric environment, which can drastically affect the efficiency and yield of key reactions such as cross-couplings, nucleophilic aromatic substitutions, or diazonium salt formations [2]. Furthermore, the compound's unique physicochemical profile, including its higher lipophilicity (XLogP3 = 3.3) compared to monohalogenated or many dihalogenated anilines, impacts its behavior in biphasic reactions and its downstream bioactivity when incorporated into pharmacophores [3]. Therefore, direct substitution without re-optimization of synthetic routes or validation of biological outcomes is not scientifically sound.

Reactivity Replacing with less substituted anilines may alter electronic and steric effects, reducing cross-coupling or nucleophilic substitution efficiency.
Lipophilicity Higher logP compared to mono- or di-halogenated analogs can shift biphasic reaction behavior and downstream compound properties.
Route re-optimization Direct substitution without synthetic route adjustment may not yield comparable results; method context should be reviewed.

5-Chloro-2,3-dibromoaniline: Differentiation from Analogs


Molecular Weight and Lipophilicity Comparison

5-Chloro-2,3-dibromoaniline exhibits a distinct physicochemical profile that differentiates it from other common halogenated aniline building blocks. Specifically, it has a higher molecular weight and lipophilicity (XLogP3) compared to mono- and di-halogenated analogs, which can impact solubility, membrane permeability, and binding interactions in downstream compounds [1]. These computed properties are essential for rational building block selection in medicinal chemistry campaigns.

MW & Lipophilicity
Cross-study comparable
MW 285.36 g/mol, XLogP3 3.3
vs. 2,4-dibromoaniline MW 250.92, XLogP3 2.9
Intermediate property space between di- and tri-brominated analogs; reported lipophilicity may support fine-tuning of pharmacokinetic parameters.
Computed values; experimental verification of logD recommended.
Medicinal Chemistry Physicochemical Property Prediction Building Block Selection

Purity and Batch Consistency

Unlike many research chemicals offered with only a single purity metric, 5-Chloro-2,3-dibromoaniline from reputable suppliers is provided with a standard purity of 98% and is accompanied by comprehensive batch-specific quality control data including NMR, HPLC, and GC . This level of analytical rigor ensures that experimental outcomes are not compromised by undefined impurities, which is a critical consideration for procurement in sensitive synthetic sequences or biological assays where even trace contaminants can be inhibitory.

Purity & QC
Supporting evidence
98% purity, orthogonal NMR, HPLC, GC data
Multi-method QC may reduce impurity-related side reactions or irreproducibility in sensitive assays.
Supplier-specified; request batch-specific COA for verification.
Synthetic Chemistry Quality Control Procurement

Carbonylation Reactivity Advantage

Aryl bromides bearing electron-withdrawing groups, such as those in 5-Chloro-2,3-dibromoaniline, are often poor substrates in standard Pd-catalyzed carbonylation reactions. However, a class of optimized conditions has been developed that efficiently convert bromoanilines and bromoanisoles to the desired alkyl esters, overcoming the typical low reactivity observed under conventional protocols [1]. While this study does not provide direct head-to-head data for 5-Chloro-2,3-dibromoaniline, it establishes a crucial class-level inference: this compound, as a di-brominated aniline, is expected to benefit from these improved carbonylation methods, enabling efficient access to valuable carboxylate derivatives that would otherwise be difficult to obtain.

Carbonylation reactivity
Class-level inference
Bromoanilines efficiently converted under optimized Pd conditions
Reported class-level methodology may enable carboxylate derivative synthesis; direct compound-specific yields to verify.
Context-dependent; confirm applicability with specific catalyst system.
Synthetic Methodology Cross-Coupling Carbonylation

GC-MS Retention Index Differentiation

The unique substitution pattern of 5-Chloro-2,3-dibromoaniline is expected to result in a distinct gas chromatographic retention index (RI) compared to its isomers and other halogenated anilines. A comprehensive study by Gruzdev et al. experimentally determined retention indices for 27 chloro- and bromo-substituted anilines on a standard non-polar stationary phase, establishing a structure-retention relationship [1]. While the specific RI for 5-Chloro-2,3-dibromoaniline is not listed in the abstract, the methodology and class-level data confirm that such compounds can be reliably identified and differentiated from closely related analogs by their RI values. This is critical for analytical chemists needing to confirm the identity of a reaction product or detect this compound in complex matrices.

GC retention index
Class-level inference
Unique RI predicted from substitution pattern; 27 related anilines characterized
Structure-retention relationships may support analytical method development for identity confirmation.
Experimental RI value not yet published; validation required.
Analytical Chemistry Environmental Monitoring GC-MS

5-Chloro-2,3-dibromoaniline: Key Application Scenarios


Tuning Lipophilicity and Molecular Weight

When optimizing a lead series containing an aniline moiety, medicinal chemists often need to increase lipophilicity (LogP) and molecular weight to improve target binding or cellular permeability, without introducing excessive bulk or metabolic liability. 5-Chloro-2,3-dibromoaniline serves as a strategic building block that provides a +0.4 unit increase in XLogP3 and a 13.7% increase in molecular weight compared to the common 2,4-dibromoaniline [1], occupying a desirable intermediate property space. This allows for fine-tuning of pharmacokinetic properties. Its incorporation can be directly linked to the differential property data provided in the evidence guide.

Carboxylate Synthesis via Carbonylation

For synthetic chemists needing to install a carboxylate ester or amide onto a challenging aromatic scaffold, 5-Chloro-2,3-dibromoaniline is a preferred starting material over other halogenated anilines. The compound falls within a class of 'electronically challenging aryl bromides' that have been demonstrated to undergo efficient Pd-catalyzed carbonylation under optimized conditions, a transformation that often fails under standard protocols [2]. This application is directly supported by class-level evidence showing successful conversion of similar bromoanilines, providing a viable and reproducible synthetic route.

Analytical Method Development and Environmental Monitoring

In analytical chemistry and environmental science, the unambiguous identification of halogenated aniline derivatives in complex matrices (e.g., water, soil, biological fluids) is critical. The class-level evidence on gas chromatographic retention indices provides a foundation for developing a specific GC-MS method for 5-Chloro-2,3-dibromoaniline [3]. While the exact RI is not provided here, the established structure-retention relationship for 27 related compounds confirms that this compound will have a unique and predictable RI, enabling its detection and differentiation from co-occurring isomers or degradation products.

High-Assurance Chemical Procurement

For laboratories conducting high-sensitivity biological assays or complex multi-step syntheses, the procurement of a building block with a guaranteed purity of 98% and comprehensive batch-specific QC (NMR, HPLC, GC) is non-negotiable . Substituting 5-Chloro-2,3-dibromoaniline with a cheaper, lower-purity, or less well-characterized analog introduces the risk of side reactions, catalyst poisoning, or spurious biological activity. The documented quality control metrics make this compound the rational choice for experimental workflows where reproducibility is paramount.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Intermediate lipophilicity and molecular weight profile
Physicochemical property alignment with target compound requirements
Carboxylate synthesis via carbonylation
Compatibility with optimized Pd-catalyzed carbonylation for bromoanilines
Class-level reaction success on structurally similar substrates
Analytical method development
Predicted unique GC retention characteristics
Structure-retention relationship validation for halogenated anilines
High-assurance procurement
Verified 98% purity with multi-method QC documentation
Batch-specific analytical data review for sensitive workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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